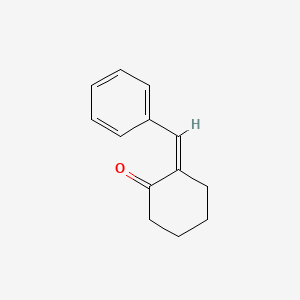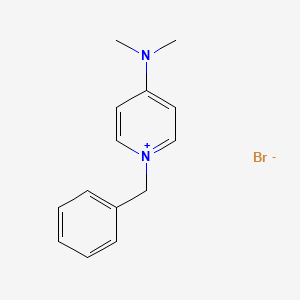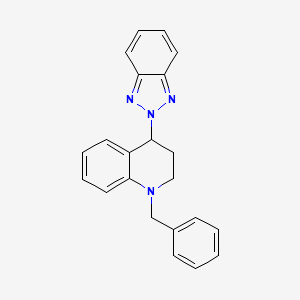
Octyl 3,5-di-tert-butyl-4-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl 3,5-di-tert-butyl-4-hydroxybenzoate: is a synthetic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of polymers and plastics. The compound is characterized by its high thermal stability and low volatility, making it suitable for use in high-temperature processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 3,5-di-tert-butyl-4-hydroxybenzoate typically involves the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with octanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of water formed during the reaction to drive the equilibrium towards the formation of the ester. The product is then purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Octyl 3,5-di-tert-butyl-4-hydroxybenzoate can undergo oxidation reactions, particularly at the phenolic hydroxyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form the corresponding hydroquinone derivative. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines and alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, alcohols; reactions are often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Corresponding amides or ethers.
Aplicaciones Científicas De Investigación
Chemistry: Octyl 3,5-di-tert-butyl-4-hydroxybenzoate is widely used as an antioxidant in the stabilization of polymers and plastics. It helps prevent the degradation of materials caused by oxidative processes, thereby extending their lifespan.
Biology: In biological research, the compound is used to study the effects of antioxidants on cellular processes. It is often employed in experiments investigating oxidative stress and its impact on cell viability and function.
Medicine: The antioxidant properties of this compound make it a potential candidate for therapeutic applications. Research is ongoing to explore its use in the treatment of diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Industry: In the industrial sector, the compound is used in the production of various consumer goods, including plastics, rubber, and coatings. Its ability to stabilize materials against thermal and oxidative degradation makes it valuable in manufacturing processes.
Mecanismo De Acción
Molecular Targets and Pathways: Octyl 3,5-di-tert-butyl-4-hydroxybenzoate exerts its effects primarily through its antioxidant activity. The compound scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cellular components. It interacts with molecular targets such as lipids, proteins, and nucleic acids, protecting them from oxidative stress.
Pathways Involved: The antioxidant action of this compound involves the donation of hydrogen atoms to neutralize free radicals. This process helps maintain the redox balance within cells and prevents the initiation of oxidative chain reactions.
Comparación Con Compuestos Similares
Octadecyl 3,5-di-tert-butyl-4-hydroxybenzoate: Another ester derivative with similar antioxidant properties, commonly used in polymer stabilization.
3,5-di-tert-butyl-4-hydroxybenzyl alcohol: A related compound with antioxidant activity, used in various industrial applications.
3,5-di-tert-butyl-4-hydroxybenzaldehyde: Known for its use in the synthesis of other antioxidant compounds.
Uniqueness: Octyl 3,5-di-tert-butyl-4-hydroxybenzoate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its high thermal stability and low volatility make it particularly suitable for high-temperature applications, setting it apart from other similar compounds.
Propiedades
IUPAC Name |
octyl 3,5-ditert-butyl-4-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O3/c1-8-9-10-11-12-13-14-26-21(25)17-15-18(22(2,3)4)20(24)19(16-17)23(5,6)7/h15-16,24H,8-14H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNZOWVTUJGGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1H-1,2,3-Benzotriazol-1-yl(methoxy)methyl]-1H-1,2,3-benzotriazole](/img/structure/B7778673.png)








![1-[2-(Acetyloxy)ethyl]-2-methyl-4,6-diphenylpyridin-1-ium perchlorate](/img/structure/B7778737.png)


